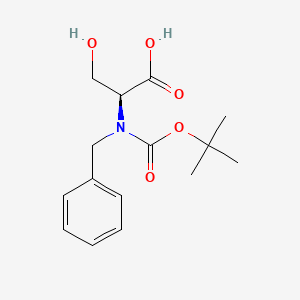
Boc-benzylserine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-benzylserine is a derivative of serine, an amino acid, where the hydroxyl group is protected by a benzyl group, and the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is widely used in organic synthesis, particularly in peptide chemistry, due to its stability and ease of deprotection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Boc-benzylserine can be synthesized through several methods. One common approach involves the protection of serine’s hydroxyl group with a benzyl group, followed by the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of serine, followed by purification through crystallization or chromatography to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-benzylserine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzyl group can be reduced to yield the free hydroxyl group.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane is used for Boc deprotection.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of free hydroxyl group.
Substitution: Formation of free amine.
Wissenschaftliche Forschungsanwendungen
Boc-benzylserine has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for various bioactive compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
Boc-benzylserine exerts its effects by interacting with specific molecular targets and pathways. For instance, it inhibits amino acid transporters such as LAT1 and ASCT2, disrupting intracellular amino acid homeostasis and triggering amino acid response pathways. This leads to reduced cell viability and inhibition of cell cycle progression in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Benzylserine: Similar structure but lacks the Boc protection on the amino group.
α-Ethynylphenylalanine: Another protected amino acid with different functional groups.
Uniqueness: Boc-benzylserine is unique due to its dual protection, which provides stability during synthetic processes and allows for selective deprotection under specific conditions. This makes it highly valuable in peptide synthesis and other applications where controlled reactivity is essential .
Eigenschaften
Molekularformel |
C15H21NO5 |
|---|---|
Molekulargewicht |
295.33 g/mol |
IUPAC-Name |
(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16(12(10-17)13(18)19)9-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,18,19)/t12-/m0/s1 |
InChI-Schlüssel |
LDERFNFRJLQIAC-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)[C@@H](CO)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C(CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxa-7-azaspiro[4.4]non-3-ene](/img/structure/B13461926.png)

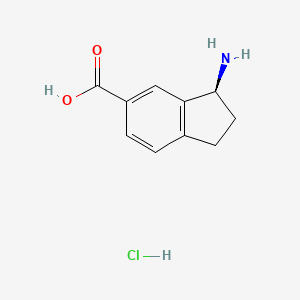

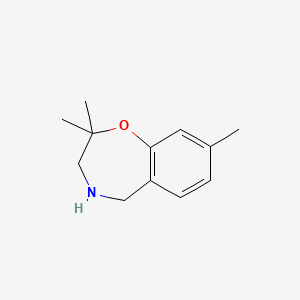


![tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate](/img/structure/B13461973.png)
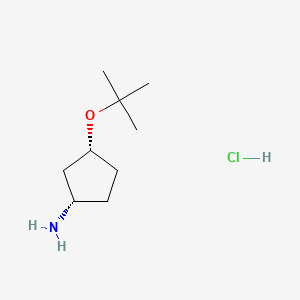
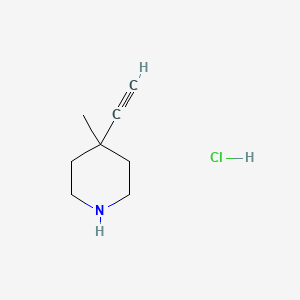

![Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate](/img/structure/B13461982.png)
![Methyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461983.png)

